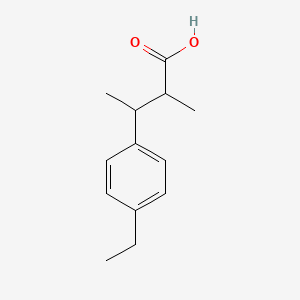
3-(4-Ethylphenyl)-2-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethylphenyl)-2-methylbutanoic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of butanoic acid, featuring a phenyl ring substituted with an ethyl group at the para position and a methyl group at the second carbon of the butanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-2-methylbutanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 4-ethylbenzene with 2-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Friedel-Crafts Alkylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(4-Ethylphenyl)-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of 3-(4-Ethylphenyl)-2-methylbutanone or this compound derivatives.
Reduction: Formation of 3-(4-Ethylphenyl)-2-methylbutanol.
Substitution: Formation of halogenated derivatives such as this compound bromide.
科学的研究の応用
3-(4-Ethylphenyl)-2-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Ethylphenyl)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Modulation of Gene Expression: Alteration of gene expression patterns, affecting cellular functions.
類似化合物との比較
Similar Compounds
- 3-(4-Methylphenyl)-2-methylbutanoic acid
- 3-(4-Isopropylphenyl)-2-methylbutanoic acid
- 3-(4-Tert-butylphenyl)-2-methylbutanoic acid
Uniqueness
3-(4-Ethylphenyl)-2-methylbutanoic acid is unique due to the presence of the ethyl group at the para position of the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
特性
分子式 |
C13H18O2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
3-(4-ethylphenyl)-2-methylbutanoic acid |
InChI |
InChI=1S/C13H18O2/c1-4-11-5-7-12(8-6-11)9(2)10(3)13(14)15/h5-10H,4H2,1-3H3,(H,14,15) |
InChIキー |
KKFHQCDMFMVWKY-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C(C)C(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


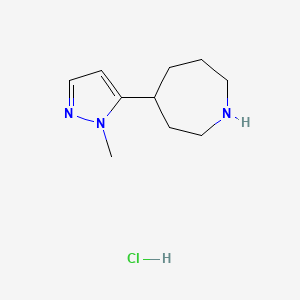
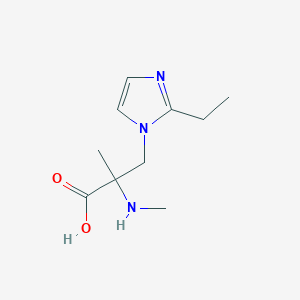
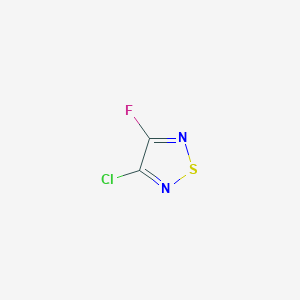

![(2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)diethylamine](/img/structure/B13482675.png)
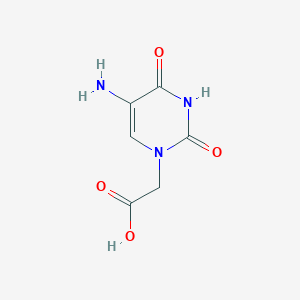





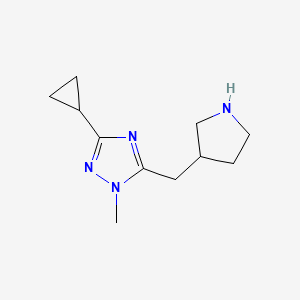
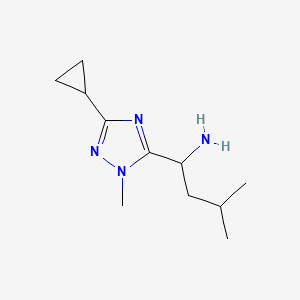
![2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one](/img/structure/B13482726.png)
